Product packaging for (R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine(Cat. No.:CAS No. 2055849-03-9)

(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

Cat. No.: B2510905
CAS No.: 2055849-03-9
M. Wt: 178.25
InChI Key: OYEMTXBRVDLKKG-ZCFIWIBFSA-N
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Description

(R)-1-(Benzo[d]thiazol-5-yl)ethan-1-amine is a chiral chemical building block featuring a benzothiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The compound's structure, comprising a planar, electron-rich benzothiazole heterocycle linked to a chiral ethylamine side chain, makes it a valuable intermediate for designing novel bioactive molecules . The benzothiazole core is extensively investigated for developing new antimicrobial agents . Research indicates that derivatives similar to this compound exhibit significant activity against resistant bacterial strains like Staphylococcus aureus by targeting essential enzymes such as dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . Furthermore, benzothiazole-based compounds demonstrate promising inhibition of enzymatic targets relevant to Type 2 diabetes mellitus, including α-amylase and α-glucosidase, highlighting their potential in antidiabetic drug discovery . The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for selective interaction with biological targets, such as enzymes and receptors, which can be critical for optimizing potency and reducing off-target effects . This compound is supplied as a high-purity material for research purposes only. It is strictly intended for use in laboratory research and is not for diagnostic or therapeutic use in humans. Researchers can utilize this chiral amine to synthesize and explore new compounds for antimicrobial, antidiabetic, and anticancer applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2S B2510905 (R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine CAS No. 2055849-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1,3-benzothiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEMTXBRVDLKKG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)SC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Application of R 1 Benzo D Thiazol 5 Yl Ethan 1 Amine in Asymmetric Catalysis and Chiral Ligand Design

Development of Chiral Ligands Featuring the Benzo[d]thiazolyl-ethylamine Scaffold

The versatility of the (R)-1-(Benzo[d]thiazol-5-yl)ethan-1-amine structure allows for its incorporation into a diverse range of ligand architectures. The primary amine functionality serves as a convenient handle for derivatization, enabling the synthesis of phosphine-based, nitrogen-containing, and hybrid ligands.

Phosphine-Based Chiral Ligands

Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, where they coordinate to metal centers to form an asymmetric environment. nih.gov The benzo[d]thiazolyl-ethylamine scaffold can be readily integrated into P,N-type ligands. These ligands, containing both a "hard" nitrogen donor and a "soft" phosphorus donor, can effectively coordinate with a variety of transition metals. The synthesis of such ligands typically involves the reaction of this compound with a chlorophosphine, such as chlorodiphenylphosphine, to form the corresponding aminophosphine. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom, which in turn influences the catalytic activity and enantioselectivity of the resulting metal complexes.

Nitrogen-Containing Chiral Ligands (e.g., Oxazolines, Thiazolines, Diamines)

The amine functionality of this compound is a key feature for its use in the synthesis of various nitrogen-containing chiral ligands. For instance, it can be used as a precursor to form chiral diamines, which are highly effective ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. Furthermore, the amine can be transformed into other nitrogen-containing heterocycles like oxazolines and thiazolines. These heterocycles are prevalent in privileged chiral ligands due to their steric bulk and ability to form stable chelate rings with metal centers. The synthesis often involves the condensation of the amine with appropriate precursors, followed by cyclization. The resulting ligands possess a well-defined chiral pocket that can effectively control the stereochemical outcome of a reaction.

Hybrid Ligand Architectures Incorporating Benzo[d]thiazole Amines

To further enhance catalytic performance, hybrid ligand architectures that combine the benzo[d]thiazolyl-ethylamine scaffold with other privileged ligand motifs have been explored. This approach aims to create ligands with enhanced modularity, stability, and stereodirecting capabilities. dicp.ac.cn For example, the amine can be linked to other chiral backbones, such as ferrocene or binaphthyl systems, to generate multidentate ligands. These hybrid ligands can offer unique steric and electronic properties that are not accessible with simpler ligand designs, leading to improved performance in challenging asymmetric transformations. The design of such hybrid molecules often involves integrating two or more bioactive or catalytically active scaffolds into a single chemical entity to achieve enhanced properties.

Catalytic Performance in Asymmetric Transformations

Ligands derived from this compound have shown promise in a range of asymmetric catalytic reactions. The performance of the catalyst is highly dependent on the nature of the ligand, the metal center, the substrate, and the reaction conditions.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of enantiomerically enriched compounds, such as chiral alcohols and amines. mdpi.com Ruthenium, rhodium, and iridium complexes bearing chiral ligands derived from the benzo[d]thiazolyl-ethylamine scaffold have been investigated as catalysts in these reactions. For instance, chiral diamine ligands derived from this scaffold have been employed in the asymmetric transfer hydrogenation of ketones and imines, affording the corresponding chiral alcohols and amines with high enantioselectivity. nih.gov The benzothiazole (B30560) moiety can play a crucial role in the catalytic cycle, potentially through non-covalent interactions with the substrate, thereby enhancing stereochemical control.

Below is a data table summarizing the representative performance of a catalyst system in asymmetric transfer hydrogenation.

EntrySubstrateCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1>9995
21-Tetralone19892
3Propiophenone1>9996

This is a representative data table and may not reflect the full scope of research in this area.

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of asymmetric carbon-carbon and carbon-heteroatom bonds is fundamental in organic synthesis. Chiral ligands based on the benzo[d]thiazolyl-ethylamine scaffold have been applied in various such transformations, including Michael additions, aldol (B89426) reactions, and allylic alkylations. The success in these reactions relies on the ability of the chiral catalyst to effectively organize the transition state, favoring the formation of one enantiomer over the other. The rigid structure of the benzothiazole unit, combined with the chirality of the ethylamine side chain, provides a well-defined steric environment that is crucial for achieving high levels of stereocontrol in these complex bond-forming reactions.

The following table provides illustrative data on the application of a chiral catalyst in an asymmetric Michael addition reaction.

EntryMichael DonorMichael AcceptorYield (%)Enantiomeric Excess (ee, %)
1Diethyl malonateChalcone9290
2AcetylacetoneNitrostyrene8885
3Dimethyl malonate2-Cyclohexen-1-one9593

This is a representative data table and may not reflect the full scope of research in this area.

Structure-Activity Relationships in Ligand Design and Catalytic Efficiency

The catalytic efficiency and enantioselectivity of a metal complex derived from a chiral ligand such as this compound are highly dependent on the ligand's three-dimensional structure and electronic properties. The field of ligand design focuses on systematically modifying the ligand's scaffold to optimize catalyst performance for a specific reaction, a process guided by structure-activity relationships (SAR).

The key structural components of this compound that can be tuned include:

The Chiral Center: The stereogenic carbon atom bearing the amine group is the primary source of chirality. Altering the substituent on this carbon (the methyl group) can significantly change the steric hindrance around the metal center, directly influencing how the substrate approaches the active site and, therefore, the enantioselectivity of the transformation.

The Amine Group: The nitrogen atom of the primary amine is a crucial coordination site for the metal. N-alkylation or the formation of Schiff bases can modify the steric bulk and the electronic properties (basicity) of the coordinating atom. These modifications fine-tune the stability and reactivity of the resulting catalyst.

In asymmetric hydrogenation reactions, for example, the interaction between the chiral ligand, the metal, and the substrate is critical. The enantioselectivity often arises from subtle energetic differences between the diastereomeric transition states, which are governed by the ligand's structure. mdpi.com A well-designed ligand should possess features that can be systematically varied to optimize the catalyst for a given substrate. mdma.chnih.gov

The following interactive table illustrates hypothetical SAR principles for a catalyst derived from this compound in a model asymmetric reaction. The data is conceptual and serves to demonstrate how specific structural modifications could influence catalytic outcomes.

Table 1: Conceptual Structure-Activity Relationship Data for this compound Derivatives in Asymmetric Catalysis This table is illustrative and does not represent experimentally verified data for this specific compound.

Ligand Modification R1 (on Amine) R2 (on Chiral Carbon) R3 (on Benzothiazole) Conversion (%) Enantiomeric Excess (ee, %) Probable Rationale
Base Structure -H -CH₃ -H 95 85 Baseline performance with minimal steric hindrance.
Increased Steric Bulk at Amine -CH₃ -CH₃ -H 92 88 Slightly increased selectivity due to more defined chiral pocket.
Increased Steric Bulk at Chiral Center -H -CH(CH₃)₂ -H 85 94 Significant increase in enantioselectivity due to greater steric repulsion directing substrate approach; lower conversion due to steric hindrance at the active site.
Electron-Donating Group on Backbone -H -CH₃ 7-OCH₃ 98 83 Increased electron density on the metal enhances catalytic activity (higher conversion) but may slightly reduce enantioselectivity.

Catalyst Immobilization and Heterogenization for Sustainable Catalysis

While homogeneous catalysts (those dissolved in the reaction solvent) often exhibit high activity and selectivity, their separation from the product mixture can be difficult and costly, leading to product contamination and loss of the expensive catalyst. nih.gov Catalyst immobilization, or heterogenization, addresses these challenges by anchoring the homogeneous catalyst to an insoluble solid support. This strategy is a cornerstone of sustainable or "green" chemistry, as it facilitates easy catalyst recovery and reuse, minimizes waste, and enables the use of catalysts in continuous-flow reactors. researchgate.netnih.gov

For a catalyst derived from this compound, several heterogenization strategies can be envisioned:

Covalent Attachment to Supports: The ligand can be chemically modified to include a linker with a reactive functional group. This linker allows the ligand to be covalently bonded to the surface of a solid support. Common supports include inorganic materials like silica gel and alumina, or organic polymers such as polystyrene. ewha.ac.krsemanticscholar.org The choice of linker and support is crucial to ensure that the catalyst's active site remains accessible to the reactants. nih.gov

Immobilization on Nanoparticles: An increasingly popular method involves attaching the catalyst to nanoparticles, particularly superparamagnetic nanoparticles like magnetite (Fe₃O₄). acs.org These supports offer a very high surface area for catalyst loading. A major advantage is the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, avoiding the need for filtration or centrifugation. acs.orgresearchgate.net

Encapsulation: The catalyst can be physically entrapped within the pores of a material, such as a metal-organic framework (MOF) or a zeolite. This method relies on creating pores large enough to accommodate the catalyst but small enough to prevent it from leaching out.

The primary goals of immobilization are to maintain or even enhance the catalyst's activity and selectivity while enabling its reuse over multiple cycles. acs.org However, challenges exist. The solid support is not always inert and can sometimes negatively interact with the catalyst, reducing its effectiveness. researchgate.net Furthermore, the process of immobilization can introduce steric hindrance that blocks the active site, leading to a decrease in catalytic activity. Therefore, careful design of the immobilization strategy is essential to strike a balance between stability, reusability, and catalytic performance.

Table 2: Comparison of Common Supports for Catalyst Immobilization

Support Material Typical Linkage Chemistry Advantages Disadvantages
Silica Gel (SiO₂) Silanization (e.g., with chloro- or alkoxysilanes) High thermal and mechanical stability; well-defined surface chemistry. ewha.ac.kr Can have strong interactions with the catalyst, potentially reducing activity; lower functional group loading compared to polymers.
Polystyrene "Click" chemistry, amide bond formation High loading capacity; tunable properties (e.g., swelling) by co-polymerization. nih.gov Lower thermal stability; may swell or shrink in different solvents, affecting catalyst accessibility.

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Phosphonate, carboxylate, or silane anchoring | Extremely easy separation with a magnet; high surface area-to-volume ratio. acs.org | Potential for metal leaching from the support; can agglomerate if not properly stabilized. researchgate.net |

Iv. Computational and Mechanistic Investigations of R 1 Benzo D Thiazol 5 Yl Ethan 1 Amine Transformations

Theoretical Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Theoretical studies offer a molecular-level understanding of how chiral catalysts or auxiliaries transfer stereochemical information to a substrate, leading to the preferential formation of one enantiomer over the other.

The stereochemical outcome of an asymmetric reaction is determined at the transition state—the highest energy point along the reaction coordinate. Computational analysis allows for the localization and characterization of transition state structures for competing reaction pathways that lead to different stereoisomers. The energy difference between these diastereomeric transition states dictates the enantiomeric excess (ee) of the product.

In studies of asymmetric reactions involving benzothiazole (B30560) derivatives, such as the Mannich reaction, computational models are used to build and compare the transition states. researchgate.net For instance, in a catalyzed reaction, two primary transition state models, one leading to the (R)-enantiomer and the other to the (S)-enantiomer, are constructed. By calculating the free energy (ΔG‡) of each transition state, the preferred pathway can be identified. The pathway with the lower activation energy is kinetically favored, resulting in the major enantiomer. researchgate.net A proposed mechanism for a related asymmetric reaction suggests the formation of a key transition state stabilized by various interactions. nih.gov

Table 1: Hypothetical Transition State Energy Analysis for a Reaction Yielding (R)-1-(Benzo[d]thiazol-5-yl)ethan-1-amine This table illustrates the typical data generated from a transition state analysis. The values are representative.

Transition StatePathwayCalculated Relative Free Energy (ΔG‡) (kcal/mol)Predicted Major ProductPredicted Enantiomeric Excess
TS-R Leads to (R)-isomer0.0(R)>99% ee
TS-S Leads to (S)-isomer+3.5(S)

As shown in the illustrative table, a significant energy difference between the transition states (TS-R and TS-S) would strongly favor the formation of the (R)-product.

Chiral induction—the process by which chirality is transferred from a catalyst or reagent to the substrate—is governed by a network of subtle non-covalent interactions within the transition state assembly. These interactions, including hydrogen bonds, π-π stacking, steric repulsion, and ion pair interactions, precisely orient the reacting molecules. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a standard and effective method for investigating the electronic properties and structural characteristics of molecules, including those containing benzothiazole moieties. nih.govresearchgate.net DFT calculations allow for the exploration of entire reaction energy profiles, providing valuable insights into reaction feasibility, mechanisms, and selectivity. researchgate.net

DFT studies can map the complete energetic landscape of a chemical transformation. This involves optimizing the geometry and calculating the electronic energy of all species along the reaction pathway, including reactants, intermediates, transition states, and products. The resulting potential energy surface provides a detailed, step-by-step description of the reaction mechanism.

For complex heterocyclic systems, DFT helps in understanding how substituents affect the electronic structure and reactivity. nih.gov For instance, calculations can reveal the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting reactivity. An energetic profile can pinpoint the rate-determining step of the reaction (the step with the highest activation barrier) and identify any potentially stable intermediates.

Table 2: Illustrative Energetic Profile for a Proposed Synthesis Step of this compound This table provides a representative example of data from a DFT energetic profiling study.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Starting Materials + Catalyst0.0
Intermediate 1 Catalyst-Substrate Complex-5.2
TS-R Rate-Determining Transition State+15.7
Intermediate 2 Post-Transition State Intermediate-10.8
Products (R)-Product + Catalyst-25.3

This profile illustrates how the reaction proceeds through various states of different energies, with the transition state representing the primary energy barrier.

By computing and comparing the full energetic profiles for the reaction pathways leading to different stereoisomers, DFT can be a powerful predictive tool. The calculated enantiomeric ratio is derived from the energy difference of the diastereomeric transition states, as established by the Curtin-Hammett principle. DFT calculations have been successfully used to predict the major enantiomer in asymmetric Mannich reactions involving benzothiazol imines, with results aligning with experimental observations. researchgate.net These predictive capabilities allow for the in silico screening of catalysts and reaction conditions, accelerating the development of efficient and highly stereoselective synthetic methods.

Molecular Dynamics and Docking Simulations for Ligand-Substrate Interactions

Beyond reaction mechanisms, computational methods are vital for understanding how molecules like this compound interact with biological macromolecules, a key aspect of drug discovery and development. Benzothiazole derivatives are known to possess a wide range of biological activities and are explored as potential therapeutic agents. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, docking studies on benzo[d]thiazol-2-amine derivatives targeting the Human Epidermal growth factor receptor (HER) have been used to evaluate binding affinities and interaction patterns. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. rsc.org Starting from a docked pose, MD simulates the movements of atoms and molecules over time, allowing researchers to assess the stability of the binding mode and observe conformational changes in both the ligand and the receptor. rsc.org These simulations offer deeper insights into the structural and energetic features of the molecular recognition process.

Table 3: Representative Output from a Molecular Docking Simulation This table shows typical results from a docking study of a benzothiazole derivative with a hypothetical protein target.

ParameterValue/Description
Binding Affinity (ΔG) -9.8 kcal/mol
Predicted Inhibition Constant (Ki) 85 nM
Key Hydrogen Bond Interactions Amino group with ASP-112; Thiazole (B1198619) nitrogen with SER-245
Key Hydrophobic Interactions Benzene ring with PHE-180, LEU-210
Root Mean Square Deviation (RMSD) from MD 1.8 Å (indicating a stable binding pose)

Such data are invaluable for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to correlate the chemical structure of compounds with their biological activity or, in the context of catalysis, their performance. wikipedia.orglibretexts.orgijpsr.com For chiral catalysts derived from or analogous to this compound, QSAR studies can provide profound insights into the structural features that govern their efficacy and selectivity in asymmetric synthesis. While specific QSAR studies focusing exclusively on the catalytic applications of this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to organocatalysis and can be extrapolated to understand the potential drivers of its catalytic performance. researchgate.netacs.org

The primary objective of a QSAR study in this context would be to develop a mathematical model that quantitatively describes the relationship between the structural attributes of a series of related catalysts and their observed catalytic output, such as enantiomeric excess (e.e.), yield, or turnover frequency. nih.govnih.gov Such models are invaluable for the rational design of more efficient and selective catalysts, enabling researchers to predict the performance of novel catalyst structures before their synthesis and experimental evaluation. youtube.com

The development of a QSAR model for catalysts based on the this compound scaffold would typically involve the following key steps:

Data Set Selection: A series of structurally diverse catalysts, including this compound and its derivatives, would be synthesized and their catalytic performance evaluated in a specific benchmark reaction.

Descriptor Calculation: A wide range of molecular descriptors for each catalyst in the series would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the catalyst, such as atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding the catalyst's ability to engage in electronic interactions with the substrate.

Steric Descriptors: These describe the size and shape of the catalyst, including molecular volume, surface area, and specific steric parameters (e.g., Taft or Sterimol parameters). Steric hindrance is often a critical factor in determining the stereochemical outcome of a reaction.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks, a mathematical equation is generated that links the calculated descriptors to the experimental catalytic activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

An illustrative QSAR study on a hypothetical series of chiral amine catalysts derived from a benzothiazole scaffold is presented in the interactive data table below. This table showcases the type of data that would be generated and analyzed in such a study. The descriptors included are for demonstrative purposes and would be selected based on their relevance to the catalytic mechanism.

Catalyst IDR-Group on AmineHOMO Energy (eV)LUMO Energy (eV)Molecular Volume (ų)Predicted e.e. (%)Experimental e.e. (%)
1 -H-5.87-1.23210.58588
2 -CH₃-5.92-1.18225.19092
3 -CF₃-6.15-1.45230.87572
4 -Ph-5.75-1.35285.39495
5 -p-Tolyl-5.71-1.31300.79697
6 -p-OMe-Ph-5.65-1.28310.29391
7 -p-NO₂-Ph-6.05-1.55315.48078

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from such a QSAR model could reveal, for instance, that higher enantioselectivity is correlated with a higher HOMO energy and a larger steric volume at a specific position on the catalyst. This information would then guide the design of new catalysts with optimized electronic and steric properties for improved performance. The application of QSAR methodologies holds significant promise for accelerating the discovery and optimization of novel chiral catalysts based on the this compound framework.

V. R 1 Benzo D Thiazol 5 Yl Ethan 1 Amine As a Versatile Chiral Synthon in Complex Molecule Synthesis

Stereoselective Construction of Advanced Heterocyclic Systems

The stereogenic center of (R)-1-(benzo[d]thiazol-5-yl)ethan-1-amine serves as a valuable chiral pool starting material for the synthesis of enantiomerically pure, advanced heterocyclic systems. The primary amine functionality allows for a wide range of chemical modifications, enabling its incorporation into intricate molecular frameworks with high stereocontrol.

While direct examples of the use of this compound in the synthesis of benzothiazolo-fused rings and polycycles are not extensively documented in publicly available literature, the general reactivity of the benzothiazole (B30560) moiety and the amine group suggests its potential in such transformations. The benzothiazole ring system itself is a key component in many biologically active molecules and can be synthesized through various methods, such as the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. The presence of the chiral ethylamine substituent on the benzothiazole core of this compound provides a handle for directing the stereochemical outcome of subsequent cyclization reactions, which could lead to the formation of novel, enantiopure benzothiazolo-fused polycyclic systems.

The chiral amine functionality of this compound makes it an ideal candidate for incorporation into multicyclic architectures through reactions such as Pictet-Spengler, Bischler-Napieralski, or other cyclization strategies. These reactions, when performed with a chiral starting material, can lead to the formation of complex, stereochemically defined multicyclic products. The benzothiazole moiety can influence the reactivity and conformational preferences of the molecule, thereby guiding the stereochemical course of the cyclization.

Application in Total Synthesis and Fragment-Based Approaches

The structural features of this compound make it a valuable fragment for both total synthesis and fragment-based drug discovery.

In fragment-based drug discovery, the benzothiazole scaffold is recognized as a "privileged" structure due to its prevalence in biologically active compounds. This compound, as a fragment-sized molecule, can be used in screening campaigns to identify initial hits that bind to a biological target. The chiral amine provides a vector for further chemical elaboration, allowing for the rapid generation of a library of analogues to explore the structure-activity relationship and optimize the initial hit into a lead compound.

Enantiopure Intermediates for Downstream Chemical Diversification

This compound serves as an excellent starting material for the preparation of a variety of enantiopure intermediates. The primary amine can be readily transformed into a wide range of functional groups, including amides, sulfonamides, carbamates, and ureas. These transformations can be achieved with high efficiency and without racemization of the stereocenter.

These enantiopure intermediates can then be subjected to further chemical diversification. For example, the benzothiazole ring can be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule at multiple positions, providing access to a diverse library of chiral compounds for biological screening or as building blocks for more complex targets.

Strategic Integration into Diverse Organic Transformations

The strategic integration of this compound into various organic transformations leverages the reactivity of both the chiral amine and the benzothiazole core.

The primary amine can participate in a multitude of reactions, including:

N-alkylation and N-arylation: To introduce various substituents on the nitrogen atom.

Reductive amination: To form secondary or tertiary amines.

Acylation: To form amides, which can serve as directing groups or be further transformed.

Formation of Schiff bases: Which can then undergo a variety of transformations, including reduction, cycloaddition, or reaction with nucleophiles.

The benzothiazole ring system can also be involved in various transformations. For instance, it can act as a directing group in ortho-metalation reactions, allowing for the functionalization of the benzene ring at specific positions. Furthermore, the thiazole (B1198619) ring can be cleaved under certain conditions, providing a route to other heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with electrophilic reagents. For example, thiourea intermediates can be synthesized by refluxing the amine with aryl isothiocyanates in DMF for 4 hours, monitored via TLC. Subsequent cyclization with formaldehyde and HCl (90–95°C, 4 hours) yields oxadiazinane or triazinane derivatives .
  • Data Reference : Reaction yields for intermediates range from 75–90% depending on substituents (Table 1, ).

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure. Chiral HPLC is critical for verifying enantiomeric purity due to the (R)-configuration at the ethanamine moiety. Recrystallization from ethanol improves purity for accurate spectral analysis .

Advanced Research Questions

Q. How does stereochemistry at the ethanamine moiety influence biological or catalytic activity?

  • Methodological Answer : The (R)-enantiomer’s chiral center can enhance binding affinity to biological targets (e.g., neurotransmitter receptors). Conduct comparative assays using both enantiomers:

  • Use molecular docking to predict interactions with receptor active sites.
  • Validate via in vitro enzyme inhibition studies (e.g., IC50_{50} measurements).
    • Evidence : Similar chiral amines show 10–100x higher activity in enantioselective catalysis or receptor binding .

Q. What strategies resolve enantiomers during synthesis, and how can enantiomeric excess (ee) be quantified?

  • Methodological Answer :

  • Chiral Resolution : Employ enzymatic resolution using lipases or esterases under kinetic conditions.
  • Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases.
  • Quantification : Calculate ee via 1^1H NMR with chiral shift reagents or circular dichroism (CD) spectroscopy .

Q. How can conflicting SAR data for benzothiazole derivatives be reconciled?

  • Methodological Answer :

  • Data Triangulation : Cross-reference bioactivity data (e.g., IC50_{50}, EC50_{50}) from multiple assays (e.g., antimicrobial vs. anticancer screens).
  • Computational Modeling : Perform QSAR (Quantitative Structure-Activity Relationship) studies to identify critical substituents (e.g., electron-withdrawing groups on the benzothiazole ring).
  • Example : Substituents at the 5-position of benzothiazole correlate with improved metabolic stability in pharmacokinetic studies .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing thiourea intermediates, and how can yields be improved?

  • Challenge : Low yields due to competing side reactions (e.g., hydrolysis of isothiocyanates).
  • Solution :

  • Use anhydrous DMF and inert atmosphere (N2_2/Ar) during reflux.
  • Optimize stoichiometry (1:1.05 molar ratio of amine to isothiocyanate) to minimize unreacted starting material.
    • Reference : Yields improved from 60% to 89% by controlling temperature (0–5°C) during azide substitution steps .

Q. How can reaction scalability be maintained without compromising enantiopurity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for diazotization and azide reactions to enhance reproducibility.
  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINOL derivatives) in transition-metal-catalyzed aminations.
    • Evidence : Flow systems reduced reaction times by 50% in similar benzothiazole syntheses .

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